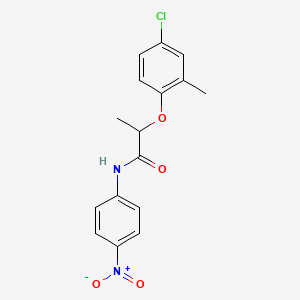
2-(4-chloro-2-methylphenoxy)-N-(4-nitrophenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chloro-2-methylphenoxy)-N-(4-nitrophenyl)propanamide, also known as nitrofen, is a synthetic herbicide that has been widely used in agriculture for weed control. Nitrofen belongs to the family of chloroacetanilide herbicides and is known to inhibit the growth of broadleaf weeds and some grasses.
Applications De Recherche Scientifique
Nitrofen has been extensively studied for its herbicidal properties and has been used in various research applications. It has been used as a tool to study the effects of herbicides on plant growth and development. Nitrofen has also been used to investigate the mode of action of herbicides and their impact on the environment. Furthermore, 2-(4-chloro-2-methylphenoxy)-N-(4-nitrophenyl)propanamide has been used as a model compound to study the metabolism and toxicity of chloroacetanilide herbicides.
Mécanisme D'action
Nitrofen acts as a systemic herbicide that inhibits the growth of weeds by interfering with the biosynthesis of fatty acids. Specifically, 2-(4-chloro-2-methylphenoxy)-N-(4-nitrophenyl)propanamide inhibits the enzyme acetyl-CoA carboxylase, which is essential for the synthesis of fatty acids. This results in the accumulation of malonyl-CoA, which leads to a reduction in the synthesis of lipids and ultimately, the death of the plant.
Biochemical and Physiological Effects
Nitrofen has been shown to have several biochemical and physiological effects on plants. It inhibits the synthesis of fatty acids and causes a reduction in the concentration of chlorophyll. Nitrofen also disrupts the normal development of plant cells, leading to the formation of abnormal cell structures. Furthermore, 2-(4-chloro-2-methylphenoxy)-N-(4-nitrophenyl)propanamide has been shown to induce oxidative stress and damage to plant cells.
Avantages Et Limitations Des Expériences En Laboratoire
Nitrofen has several advantages and limitations for use in lab experiments. Its herbicidal properties make it a useful tool for studying the effects of herbicides on plant growth and development. Nitrofen is also relatively stable and can be stored for long periods of time. However, 2-(4-chloro-2-methylphenoxy)-N-(4-nitrophenyl)propanamide is highly toxic and must be handled with care. Additionally, its use is limited to controlled laboratory settings due to its potential environmental impact.
Orientations Futures
There are several future directions for research on 2-(4-chloro-2-methylphenoxy)-N-(4-nitrophenyl)propanamide. One area of research is the development of new herbicides that are more effective and environmentally friendly. Another area of research is the investigation of the effects of 2-(4-chloro-2-methylphenoxy)-N-(4-nitrophenyl)propanamide on non-target organisms and the environment. Additionally, the metabolism and toxicity of 2-(4-chloro-2-methylphenoxy)-N-(4-nitrophenyl)propanamide and other chloroacetanilide herbicides are still not fully understood and require further investigation.
Conclusion
In conclusion, 2-(4-chloro-2-methylphenoxy)-N-(4-nitrophenyl)propanamide is a synthetic herbicide that has been widely used in agriculture for weed control. Its herbicidal properties make it a useful tool for studying the effects of herbicides on plant growth and development. Nitrofen inhibits the growth of weeds by interfering with the biosynthesis of fatty acids. However, its use is limited to controlled laboratory settings due to its potential environmental impact. There are several future directions for research on 2-(4-chloro-2-methylphenoxy)-N-(4-nitrophenyl)propanamide, including the development of new herbicides and the investigation of its effects on non-target organisms and the environment.
Méthodes De Synthèse
Nitrofen can be synthesized by reacting 2-(4-chloro-2-methylphenoxy)acetic acid with 4-nitroaniline in the presence of a dehydrating agent such as thionyl chloride. The reaction yields 2-(4-chloro-2-methylphenoxy)-N-(4-nitrophenyl)propanamide as a yellow crystalline solid with a melting point of 105-107°C.
Propriétés
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-N-(4-nitrophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O4/c1-10-9-12(17)3-8-15(10)23-11(2)16(20)18-13-4-6-14(7-5-13)19(21)22/h3-9,11H,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSKKLZHQFCCWLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC(C)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chloro-2-methylphenoxy)-N-(4-nitrophenyl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{[5-(2-chloro-4-nitrophenyl)-2-furyl]methylene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4889347.png)

![2-(4-{[({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)(methyl)amino]methyl}phenoxy)ethanol](/img/structure/B4889353.png)
![7-(4-acetylphenyl)-3-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4889367.png)
![3-(3-fluoro-4-methoxyphenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole hydrobromide](/img/structure/B4889375.png)
![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4889383.png)
![N-[2-(4-fluorophenoxy)ethyl]-2-methyl-2-propanamine oxalate](/img/structure/B4889395.png)
![N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}-4-pentenamide](/img/structure/B4889403.png)
![N~1~-{2-[(3-chlorobenzyl)thio]ethyl}-N~2~-phenyl-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4889404.png)
![2,2'-oxybis[N'-(2-fluorobenzylidene)acetohydrazide]](/img/structure/B4889409.png)
![4-methyl-1-[4-(phenylsulfonyl)benzoyl]piperidine](/img/structure/B4889430.png)

![2-cyano-3-[(2-phenylethyl)amino]-2-butenamide](/img/structure/B4889441.png)
![11-(3-bromo-4-methoxyphenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4889448.png)